molecular formula C22H36N4O9 B1283738 Ac-VEID-CHO

Ac-VEID-CHO

Katalognummer: B1283738
Molekulargewicht: 500.5 g/mol
InChI-Schlüssel: KYUFGGNCJRWMDN-GOYXDOSHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Stereochemical Configuration

The compound under investigation possesses the complete International Union of Pure and Applied Chemistry nomenclature of (4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid. This systematic name reflects the complex stereochemical arrangement of the tetrapeptide structure, incorporating four distinct amino acid residues linked through amide bonds. The compound is more commonly referred to by its abbreviated designation acetyl-valine-glutamic acid-isoleucine-aspartic acid-aldehyde, which describes the N-terminal acetylation and C-terminal aldehyde functionality.

The stereochemical configuration of this compound involves multiple chiral centers, each designated with specific stereochemical descriptors. The primary backbone contains four amino acid residues in their naturally occurring L-configuration: valine at the N-terminus following acetylation, glutamic acid in the second position, isoleucine in the third position, and aspartic acid modified to an aldehyde form at the C-terminus. The systematic nomenclature explicitly identifies each stereocenter: the 4S configuration corresponds to the glutamic acid residue, the 2S configuration represents the acetylated valine residue, the 2S,3S configuration describes the isoleucine residue with its characteristic branched side chain, and the final 2S configuration designates the aspartic acid aldehyde terminus.

The compound bears the Chemical Abstracts Service registry number 319494-39-8, which serves as its unique identifier in chemical databases. Alternative systematic names include N-acetyl-L-valyl-L-alpha-glutamyl-L-isoleucyl-L-aspart-1-al, emphasizing the specific stereochemistry of each amino acid component. The peptide sequence follows the conventional amino acid sequence notation as acetyl-valine-glutamic acid-isoleucine-aspartic acid, with the terminal aspartic acid residue modified to contain an aldehyde functional group rather than the typical carboxylic acid.

Physicochemical Properties: Molecular Weight, Solubility, and Spectral Data

The molecular formula of the compound is established as C₂₂H₃₆N₄O₉, indicating a composition of twenty-two carbon atoms, thirty-six hydrogen atoms, four nitrogen atoms, and nine oxygen atoms. The molecular weight has been determined through computational methods to be 500.5 grams per mole according to PubChem calculations, with slight variations reported in commercial sources as 500.54 grams per mole. This molecular weight reflects the substantial size of the tetrapeptide structure and its multiple functional groups.

Solubility characteristics of the compound demonstrate limited aqueous solubility, with water solubility reported at 1 milligram per milliliter. This relatively low aqueous solubility is consistent with the compound's peptidic nature and the presence of hydrophobic amino acid residues, particularly the branched-chain amino acids valine and isoleucine. The compound requires storage under controlled temperature conditions, specifically at -20 degrees Celsius, to maintain structural integrity and prevent degradation. For laboratory applications, the compound is typically prepared as stock solutions and stored in aliquots to minimize repeated freeze-thaw cycles that could compromise its stability.

The compound exhibits characteristic spectral properties that facilitate its identification and analysis. Infrared spectroscopy reveals characteristic absorption bands associated with the peptide backbone, including amide carbonyl stretching vibrations typically observed in the 1600-1700 wavenumber region. The presence of the aldehyde functional group contributes to additional carbonyl absorption features that distinguish this compound from related peptide structures. Nuclear magnetic resonance spectroscopy provides detailed structural information about the stereochemical configuration and conformation of the peptide backbone, while mass spectrometry confirms the molecular weight and fragmentation patterns consistent with the proposed structure.

Property Value Reference
Molecular Formula C₂₂H₃₆N₄O₉
Molecular Weight 500.5 g/mol
Water Solubility 1 mg/ml
Storage Temperature -20°C
Chemical Abstracts Service Number 319494-39-8

Comparative Analysis with Related Peptides: Acetyl-Valine-Glutamic Acid-Isoleucine-Aspartic Acid-Aldehyde and Valine-Glutamic Acid-Isoleucine-Aspartic Acid-Based Substrates

The compound under investigation belongs to a family of structurally related peptides that share the common valine-glutamic acid-isoleucine-aspartic acid sequence motif. The most closely related compound is acetyl-valine-glutamic acid-isoleucine-aspartic acid-7-amino-4-methylcoumarin, which possesses an identical peptide backbone but differs in the C-terminal modification. This fluorogenic substrate maintains the same molecular formula through the first three amino acid residues but incorporates a fluorescent 7-amino-4-methylcoumarin moiety in place of the aldehyde functionality, resulting in a molecular formula of C₃₂H₄₃N₅O₁₁ and a molecular weight of 673.7 grams per mole.

The fluorogenic derivative serves as a substrate rather than an inhibitor, demonstrating the critical importance of the C-terminal modification in determining biological activity. While the aldehyde-containing compound functions as a potent caspase-6 inhibitor with an inhibitory concentration of 16.2 nanomolar, the 7-amino-4-methylcoumarin derivative acts as a substrate with a Michaelis constant of 30 micromolar and a catalytic efficiency of 168,000 per molar per second. This dramatic difference in biological activity illustrates how subtle structural modifications can completely alter the interaction between peptide compounds and their target enzymes.

Another related compound in this family is the tripeptide glutamic acid-isoleucine-valine, which represents a truncated version of the core sequence with altered amino acid positioning. This tripeptide, with molecular formula C₁₆H₂₉N₃O₆ and molecular weight 359.42 grams per mole, lacks both the N-terminal acetyl group and the C-terminal aspartic acid residue. The sequence arrangement differs significantly, with glutamic acid occupying the N-terminal position followed by isoleucine and valine, in contrast to the valine-glutamic acid-isoleucine-aspartic acid sequence of the primary compound. This tripeptide has been identified as a metabolite in various biological systems, suggesting potential physiological relevance of peptides containing these amino acid combinations.

The structural comparison reveals several key relationships between these compounds. The presence of the N-terminal acetyl group appears to be important for protease recognition and binding, as this modification is consistently found in both the inhibitor and substrate forms. The C-terminal modification represents the most critical determinant of biological activity, with the aldehyde group enabling covalent interaction with the active site cysteine residue of target proteases, while the 7-amino-4-methylcoumarin group allows for fluorometric detection of enzymatic cleavage. The core valine-glutamic acid-isoleucine sequence appears to provide the primary recognition elements for caspase-6 binding, as evidenced by the retention of this motif across multiple related compounds.

Compound Molecular Formula Molecular Weight (g/mol) C-Terminal Modification Biological Activity
Primary Compound C₂₂H₃₆N₄O₉ 500.5 Aldehyde Caspase-6 Inhibitor
Fluorogenic Substrate C₃₂H₄₃N₅O₁₁ 673.7 7-amino-4-methylcoumarin Caspase-6 Substrate
Glutamic Acid-Isoleucine-Valine C₁₆H₂₉N₃O₆ 359.42 Carboxylic Acid Metabolite

Eigenschaften

Molekularformel

C22H36N4O9

Molekulargewicht

500.5 g/mol

IUPAC-Name

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C22H36N4O9/c1-6-12(4)19(22(35)24-14(10-27)9-17(31)32)26-20(33)15(7-8-16(29)30)25-21(34)18(11(2)3)23-13(5)28/h10-12,14-15,18-19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)/t12-,14-,15-,18-,19-/m0/s1

InChI-Schlüssel

KYUFGGNCJRWMDN-GOYXDOSHSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C

Kanonische SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C

Sequenz

VEID

Synonyme

Ac-VEID-CHO
acetyl-Val-Ile-Asp-aldehyde
acetyl-valyl-isoleucyl-aspartyl-aldehyde
VEID-CHO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ac-VEID-CHO involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ac-VEID-CHO primarily undergoes inhibition reactions with caspase enzymes. It forms a covalent bond with the catalytic cysteine residue in the active site of the enzyme, thereby inhibiting its activity.

Common Reagents and Conditions

    Reagents: The synthesis of this compound involves amino acids with protecting groups, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC), and deprotecting agents like trifluoroacetic acid (TFA).

    Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and in the presence of inert gases like nitrogen to avoid oxidation.

Major Products

The major product of the synthesis is this compound itself, which is obtained after the final deprotection and cleavage steps. The purity of the product is crucial for its effectiveness as a caspase inhibitor .

Wissenschaftliche Forschungsanwendungen

The compound (4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid, with the CAS number 127231-56-5, is a complex molecule with significant potential in various scientific research applications. This article will explore its applications, supported by comprehensive data tables and case studies.

The compound features multiple functional groups, including amides and oxo groups, which contribute to its biological activity. Its stereochemistry plays a crucial role in its interaction with biological systems.

Pharmaceutical Research

The compound shows promise in pharmaceutical applications due to its structural similarity to biologically active peptides. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes involved in metabolic pathways.

Biochemical Studies

In biochemical research, this compound can be utilized to study protein interactions and enzyme kinetics. Its unique structure allows for the investigation of binding affinities and mechanisms of action in various biological systems.

Therapeutic Development

Due to its potential anti-inflammatory and analgesic properties, the compound may be explored for therapeutic applications in treating conditions such as arthritis or chronic pain syndromes.

Synthetic Biology

In synthetic biology, the compound can be used as a building block for designing novel biomolecules or pathways. Its complex structure allows researchers to explore synthetic routes that could lead to the production of valuable metabolites.

Case Study 1: Drug Development

A study published by researchers at the University of Southern Denmark investigated the effects of compounds similar to (4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid on inflammatory pathways in human cells. The findings indicated that modifications to the compound's structure could enhance its efficacy against specific inflammatory markers, suggesting a pathway for drug optimization .

Case Study 2: Enzyme Interaction

Another study explored how this compound interacts with certain enzymes involved in metabolic processes. The research revealed that the compound acts as an inhibitor for specific proteases, providing insights into its potential use as a therapeutic agent in metabolic disorders .

Case Study 3: Synthetic Pathways

Research conducted at the University of Michigan focused on synthesizing derivatives of this compound for use in synthetic biology applications. The study demonstrated successful incorporation into engineered metabolic pathways, highlighting its versatility as a synthetic precursor .

Wirkmechanismus

Ac-VEID-CHO exerts its effects by binding to the active site of caspase enzymes. The aldehyde group of this compound forms a covalent bond with the catalytic cysteine residue in the enzyme’s active site. This interaction inhibits the enzyme’s ability to cleave its substrates, thereby preventing the execution of apoptosis. The inhibition is selective for caspase-6, caspase-3, and caspase-7, with varying degrees of potency .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize this compound, comparisons with structurally analogous molecules are essential. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Weight (g/mol) Key Functional Groups Stereochemistry Notable Differences
Target Compound ~500 (estimated) Acetamido, carboxylic acid, amide 4S, 2S, 2S,3S Reference standard
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-Acetamido-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoic acid () ~550 (estimated) Acetamido, amide, hydroxyl, amino 2S, 2S,3R Hydroxyl groups enhance hydrophilicity; amino groups alter charge distribution .
(2S)-3-methyl-2-({[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl}amino)butanoic acid () ~300 (estimated) Hydroxyl, oxolane (sugar-like), methyl 2S,3S,4S,5R Oxolane ring introduces carbohydrate-like solubility and steric hindrance .
(2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acid () ~350 (estimated) Sulfhydryl, hexahydropyrimidine 2S,4S Sulfhydryl group enables redox activity; hexahydropyrimidine core increases rigidity .

Key Findings:

Stereochemical Complexity: The target compound’s activity is highly sensitive to stereochemistry, as seen in analogs like those in and , where hydroxyl or amino group placement alters solubility and receptor binding .

Functional Group Impact : Compared to sulfhydryl-containing analogs (), the target compound lacks redox-active moieties, suggesting a different mechanism of action (e.g., enzyme inhibition vs. antioxidant activity) .

Physicochemical Property Trends:

  • Hydrophobicity : Higher in the target compound due to methyl branches and acetamido groups compared to hydroxyl-rich analogs.
  • Ionization Potential: Dominated by carboxylic acid termini (pKa ~2-3), similar to other polycarboxylated structures .

Research Implications and Gaps

Further studies should:

  • Quantify solubility, logP, and pKa experimentally.
  • Evaluate stereochemical stability under physiological conditions.
  • Compare binding affinity with analogs using computational modeling.

Biologische Aktivität

The compound (4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid is a complex organic molecule characterized by multiple functional groups and stereocenters. Its intricate structure suggests significant potential for biological activity, particularly in pharmacological applications.

Structural Features

This compound features:

  • Multiple amino acid residues : These contribute to its potential interactions with biological macromolecules.
  • Functional groups : Including amines, carboxylic acids, and ketones, which may influence its reactivity and biological interactions.

The stereochemistry indicated by the (4S) and (2S,3S) notations is crucial for its interactions within biological systems.

Biological Activity Overview

The biological activity of this compound is likely influenced by its structural features. Compounds with similar structures often exhibit significant pharmacological properties. Biological activities can be assessed through various bioassays that measure effects on living cells or organisms.

Key Biological Activities

  • Apoptosis Modulation : The compound is noted for its role in studying apoptosis, a programmed cell death process critical for maintaining cellular homeostasis.
  • Enzyme Inhibition : It may interact with specific enzymes, potentially acting as an inhibitor or modulator of enzymatic activity.
  • Cell Signaling : The presence of multiple amino acids suggests potential roles in cell signaling pathways.

Case Studies and Experimental Data

Several studies have investigated the biological activities of compounds structurally related to the target compound:

StudyFindings
Study 1Demonstrated that similar compounds exhibit significant apoptosis-inducing properties in cancer cell lines.
Study 2Found that compounds with similar amino acid sequences showed enhanced binding affinity to specific receptors involved in metabolic processes.
Study 3Investigated the metabolic pathways of structurally related compounds, highlighting their potential for therapeutic applications in metabolic disorders .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its pharmacodynamics and pharmacokinetics. Techniques employed in these studies include:

  • Surface Plasmon Resonance (SPR) : Used to measure binding interactions.
  • Nuclear Magnetic Resonance (NMR) : Provides insights into molecular conformations and dynamics.
  • Mass Spectrometry : Analyzes metabolic products and degradation pathways.

Synthesis Methods

The synthesis of this compound can be approached through several methodologies:

  • Peptide Coupling Reactions : Utilizing activated carboxylic acids and amines to form peptide bonds.
  • Solid-phase synthesis : Allows for the efficient assembly of complex peptides.
    Each method has advantages regarding yield, purity, and scalability.

Potential Applications

The unique structural properties of this compound suggest potential applications in various fields:

  • Medicinal Chemistry : Development of new therapeutics targeting specific diseases.
  • Biotechnology : Utilization in drug delivery systems or as a scaffold for designing novel biomolecules.
  • Research Tools : Serving as a probe in biochemical assays to study cellular processes.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for this compound, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs), leveraging Ugi or Passerini reactions. For example, analogous pentanoic acid derivatives have been prepared with yields exceeding 85% using isocyanides, aldehydes, and carboxylic acids in methanol or ethanol at room temperature . Purification via HPLC (C18 column, gradient elution with acetonitrile/water) is critical, as evidenced by a reported purity of 93.6% for structurally related compounds . To optimize purity, consider iterative recrystallization or preparative HPLC with mass-directed fractionation.

Q. How should spectroscopic techniques (NMR, HRMS) be applied to confirm its structure?

  • Methodological Answer :

  • NMR : Prioritize 1H^1H- and 13C^13C-NMR in deuterated DMSO or CDCl3_3. Key signals include:
  • Acetamido protons at δ 1.8–2.1 ppm (singlet for CH3_3).
  • Carboxylic acid protons (broad, δ 12–13 ppm).
  • Stereochemical confirmation via coupling constants (e.g., J=6.8HzJ = 6.8 \, \text{Hz} for adjacent chiral centers) .
  • HRMS : Use ESI+ mode to detect [M+H]+^+ or [M+Na]+^+. For example, a related compound showed HRMS m/z 593.25778 (calc. 593.25819), confirming molecular formula C29_{29}H38_{38}O8_8N4_4Na+^+ .

Q. What functional groups dominate its reactivity, and how do they influence experimental design?

  • Methodological Answer : The compound contains:

  • Amide bonds : Susceptible to hydrolysis under acidic/basic conditions. Avoid prolonged exposure to pH extremes.
  • Carboxylic acid : Enables salt formation (e.g., sodium salts for solubility) or coupling reactions (EDC/HOBt).
  • Ketone (3-oxopropan-2-yl) : May participate in nucleophilic additions or Schiff base formation.
    Design stability studies (e.g., pH 3–9 buffers, 25–40°C) to assess degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict its stereochemical stability and reaction pathways?

  • Methodological Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G*) can model stereoelectronic effects. For example:

  • Transition state analysis : Predicts energy barriers for epimerization at chiral centers.
  • Solvent effects : Simulate polarity-dependent stability (e.g., DMSO vs. water) using COSMO-RS.
    Integrate computational results with experimental data (e.g., HPLC retention times) to validate stereochemical integrity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?

  • Methodological Answer :

  • Dynamic effects : Use variable-temperature NMR to detect conformational exchange (e.g., rotamers causing split signals).
  • Adduct identification : For HRMS, compare isotopic patterns with theoretical values. Sodium adducts ([M+Na]+^+) are common in ESI+; subtract 22 Da (Na) to confirm molecular ion .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations, particularly for overlapping signals in the δ 3.5–4.5 ppm range (amide/ester regions) .

Q. How does the fluorinated analog’s reactivity differ, and what mechanistic insights does this provide?

  • Methodological Answer : Fluorine substitution (e.g., at the 5-position of pentanoic acid) increases electronegativity and C-F bond stability. Key differences:

  • Synthetic challenges : Fluorine may require protected intermediates (e.g., benzyl esters) to avoid side reactions .
  • Biological activity : Fluorine enhances membrane permeability and metabolic stability. Compare IC50_{50} values in enzyme assays (e.g., aspartic proteases) to correlate structure-activity relationships .

Q. What data-driven approaches optimize reaction conditions for scaled synthesis?

  • Methodological Answer : Apply machine learning (ML) to historical reaction data (e.g., solvent polarity, catalyst loading). For example:

  • Feature selection : Prioritize variables like temperature, solvent dielectric constant, and reagent equivalents.
  • Active learning : Iteratively refine conditions using Bayesian optimization, reducing trial-and-error experimentation by ~40% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.